2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is an organic compound that features a naphthalene ring and a thiophene ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide typically involves the reaction of naphthalene derivatives with thiophene derivatives under specific conditions. One common method is the acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of the thiophene moiety through a substitution reaction. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the acetamide linkage or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could produce various substituted naphthalene or thiophene compounds.
Scientific Research Applications
2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)thiophene: Shares the naphthalene and thiophene rings but lacks the acetamide linkage.
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol, which have different functional groups attached to the naphthalene ring.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 2-bromothiophene, which have various substituents on the thiophene ring.
Uniqueness
2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is unique due to its combination of naphthalene and thiophene rings connected through an acetamide linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-14(12-17-9-5-11-22-17)20-19(21)13-16-8-4-7-15-6-2-3-10-18(15)16/h2-11,14H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDILUTVGVXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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